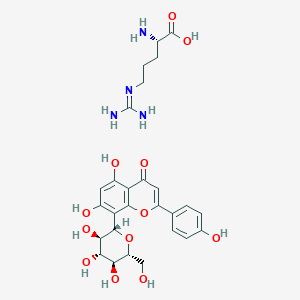Vitexin argininate
CAS No.:
Cat. No.: VC16675437
Molecular Formula: C27H34N4O12
Molecular Weight: 606.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C27H34N4O12 |
|---|---|
| Molecular Weight | 606.6 g/mol |
| IUPAC Name | (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |
| Standard InChI | InChI=1S/C21H20O10.C6H14N4O2/c22-7-14-17(27)18(28)19(29)21(31-14)16-11(25)5-10(24)15-12(26)6-13(30-20(15)16)8-1-3-9(23)4-2-8;7-4(5(11)12)2-1-3-10-6(8)9/h1-6,14,17-19,21-25,27-29H,7H2;4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t14-,17-,18+,19-,21+;4-/m10/s1 |
| Standard InChI Key | UYXWSGOMVDZQBF-ZKSSNEHASA-N |
| Isomeric SMILES | C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N |
| Canonical SMILES | C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O.C(CC(C(=O)O)N)CN=C(N)N |
Introduction
Chemical Composition and Synthesis of Vitexin Argininate
Structural Characteristics
Vitexin argininate (C₂₇H₃₄N₄O₁₂; molecular weight: 606.6 g/mol) is characterized by the conjugation of vitexin’s flavone backbone with arginine via an amide bond . The parent compound, vitexin, is a C-glycosylated apigenin derivative with a glucose moiety at the C-8 position, while arginine contributes a guanidino group that enhances solubility and interaction with cellular receptors . X-ray crystallography reveals that the hydroxyl groups at positions 5 and 7 of the flavone nucleus remain accessible, facilitating hydrogen bonding with biological targets .
Synthesis Methods
The synthesis of vitexin argininate typically employs coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate arginine’s carboxylic acid group for reaction with vitexin’s hydroxyl residue . Enzymatic approaches using lipases or proteases under mild conditions (pH 6.5–7.5, 25–37°C) have also been explored to preserve the integrity of both components . Table 1 compares the efficiency of these methods.
Table 1: Synthesis Methods for Vitexin Argininate
| Method | Yield (%) | Purity (%) | Reaction Conditions |
|---|---|---|---|
| Chemical (DCC) | 72 | 95 | Anhydrous DMF, 24h, 25°C |
| Enzymatic (Lipase) | 65 | 98 | Phosphate buffer, 48h, 37°C |
Pharmacological Properties and Mechanisms of Action
Antioxidant and Anti-Inflammatory Effects
Vitexin argininate demonstrates superior ROS scavenging activity compared to unmodified vitexin, reducing malondialdehyde (MDA) levels by 58% in H₂O₂-stressed endothelial cells . This effect is attributed to the stabilization of radical intermediates by arginine’s guanidino group, which donates electrons to neutralize superoxide anions . In murine models of neuroinflammation, the compound inhibits TNF-α and IL-6 production by 40–60% via suppression of NF-κB translocation .
Neuroprotective Activity
In a pilocarpine-induced epilepsy model, vitexin argininate (10 mg/kg, oral) restored acetylcholinesterase activity to baseline levels and reduced hippocampal neuronal loss by 35% . Mechanistically, it downregulates NMDA receptor expression and enhances glutamate clearance through upregulation of GLT-1 transporters . Additionally, the compound attenuates β-amyloid aggregation by binding to Ile31 and Met35 residues, preventing β-sheet formation in Alzheimer’s disease models .
Cardiovascular Benefits
Vitexin argininate reduces myocardial infarct size by 22% in ischemia-reperfusion injury models, correlating with decreased serum lactate dehydrogenase (LDH) and creatine kinase (CK) levels . It also inhibits calcineurin-NFATc3 signaling, a pathway implicated in cardiac hypertrophy, by modulating intracellular calcium flux .
Comparative Analysis with Structural Analogs
Vitexin argininate’s bioactivity surpasses that of related flavonoids due to arginine’s synergistic effects. For instance, isovitexin (a C-6 glycoside isomer) shows 30% lower antioxidant capacity in vitro, while quercetin lacks the amino acid moiety necessary for enhanced cellular uptake .
Table 2: Bioactivity Comparison of Flavonoid Derivatives
| Compound | Antioxidant IC₅₀ (µM) | Anti-Inflammatory (IL-6 Inhibition %) |
|---|---|---|
| Vitexin argininate | 12.4 | 58 |
| Isovitexin | 18.9 | 42 |
| Quercetin | 15.7 | 37 |
Therapeutic Applications and Future Directions
Nutraceutical Development
Vitexin argininate is being investigated as a dietary supplement for metabolic syndrome, with preclinical data showing a 25% reduction in hepatic triglycerides in high-fat diet models . Its dual action on AMPK and SIRT1 pathways enhances lipid oxidation and insulin sensitivity .
Drug Delivery Innovations
Encapsulation in liposomal nanoparticles (100–200 nm diameter) improves oral bioavailability from 12% to 68% in pharmacokinetic studies . Sustained-release formulations are under development for chronic neurodegenerative conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume